molecular formula C15H21N5O2 B2448014 5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379984-24-2

5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2448014
CAS No.: 2379984-24-2
M. Wt: 303.366
InChI Key: LXBZDICQDNYOML-UHFFFAOYSA-N
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Description

5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methylpyrimidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield the piperidinyl derivative. The final step involves the cyclization of this intermediate with hydrazine hydrate to form the 1,2,4-oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of three different ring systems, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-11-6-16-15(17-7-11)21-10-13-4-3-5-20(8-13)9-14-18-12(2)22-19-14/h6-7,13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBZDICQDNYOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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